Decanoyl-10,10,10,d3-L-carnitine Chloride
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Overview
Description
Decanoyl-10,10,10,d3-L-carnitine chloride is a deuterated derivative of L-carnitine, an amino acid-like compound naturally produced in the body. It is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .
Preparation Methods
Chemical Reactions Analysis
Decanoyl-10,10,10,d3-L-carnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Decanoyl-10,10,10,d3-L-carnitine chloride has several scientific research applications:
Chemistry: Used as an analytical standard for the quantification of carnitine and its derivatives in mass spectrometry.
Biology: Studied for its role in carnitine metabolism and fatty acid oxidation in biological systems.
Industry: Utilized in the development of diagnostic tools and therapeutic drugs.
Mechanism of Action
The mechanism of action of decanoyl-10,10,10,d3-L-carnitine chloride involves its role in the transport of fatty acids into mitochondria for β-oxidation. The compound increases the formation of C24 fatty acid intermediates and promotes the synthesis of docosapentaenoic and docosahexaenoic acids in hepatocytes . The molecular targets include enzymes involved in fatty acid metabolism and mitochondrial function .
Comparison with Similar Compounds
Decanoyl-10,10,10,d3-L-carnitine chloride is unique due to the presence of deuterium atoms, which provide a distinct advantage in spectroscopic studies. Similar compounds include:
L-carnitine: The non-deuterated form, widely studied for its role in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated derivative with applications in neuroprotection and cognitive enhancement.
Propionyl-L-carnitine: A propionylated derivative used in the treatment of cardiovascular diseases.
These compounds share similar metabolic pathways but differ in their specific applications and molecular modifications.
Properties
Molecular Formula |
C17H34ClNO4 |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(10,10,10-trideuteriodecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
InChI Key |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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